molecular formula C7H12FN B13005659 5-Fluoro-octahydrocyclopenta[c]pyrrole

5-Fluoro-octahydrocyclopenta[c]pyrrole

Cat. No.: B13005659
M. Wt: 129.18 g/mol
InChI Key: JARJBXACNCCARV-UHFFFAOYSA-N
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Description

5-Fluoro-octahydrocyclopenta[c]pyrrole is a fluorinated pyrrole derivative. Pyrroles are a class of heterocyclic compounds that are widely studied due to their presence in many biologically active molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-octahydrocyclopenta[c]pyrrole can be achieved through several methods. One common approach involves the direct fluorination of the pyrrole ring. This can be done using electrophilic fluorination reagents such as xenon difluoride. The reaction typically requires carefully controlled conditions to avoid polymerization and achieve moderate yields .

Another method involves the [3+2] cycloaddition reaction, where tosylmethyl isocyanides (TosMICs) react with electron-deficient compounds to form the pyrrole ring . This method is operationally simple and provides good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The exact methods can vary depending on the desired scale and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-octahydrocyclopenta[c]pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol.

Scientific Research Applications

5-Fluoro-octahydrocyclopenta[c]pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-octahydrocyclopenta[c]pyrrole is unique due to its specific structure, which combines the properties of fluorinated pyrroles with the stability of the octahydrocyclopenta ring system. This combination can result in distinct chemical and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H12FN

Molecular Weight

129.18 g/mol

IUPAC Name

5-fluoro-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole

InChI

InChI=1S/C7H12FN/c8-7-1-5-3-9-4-6(5)2-7/h5-7,9H,1-4H2

InChI Key

JARJBXACNCCARV-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2C1CNC2)F

Origin of Product

United States

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